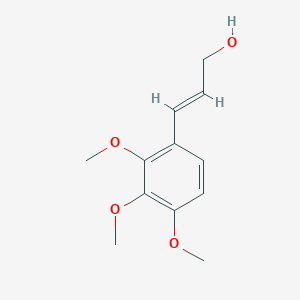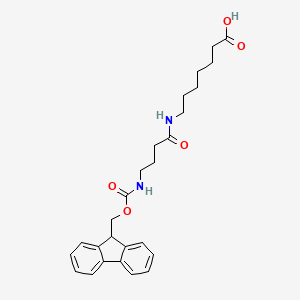
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, hydroxyl groups, and a cyano group. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide typically involves a multi-step process. One common method starts with the bromination of 2-hydroxyacetophenone to introduce the bromine atom at the 5-position. This is followed by a Knoevenagel condensation reaction with 3-hydroxybenzaldehyde and malononitrile to form the cyano group and the enamide linkage. The reaction conditions often require a base such as piperidine and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-chloro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-fluoro-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
- 3-(5-iodo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide
Uniqueness
Compared to its analogs, 3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C16H11BrN2O3 |
|---|---|
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(3-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H11BrN2O3/c17-12-4-5-15(21)10(7-12)6-11(9-18)16(22)19-13-2-1-3-14(20)8-13/h1-8,20-21H,(H,19,22)/b11-6+ |
Clave InChI |
WGERCRPXGFSSMI-IZZDOVSWSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)O)NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
SMILES canónico |
C1=CC(=CC(=C1)O)NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(4-hydroxy-3-methylphenyl)methyl]carbamate](/img/structure/B13552627.png)
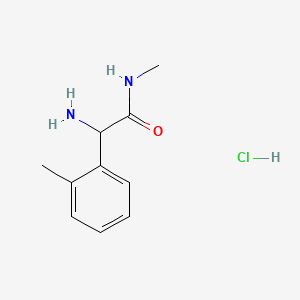
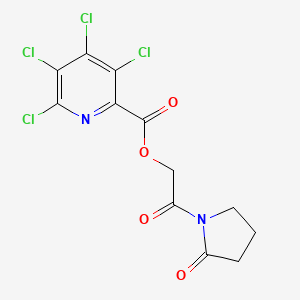
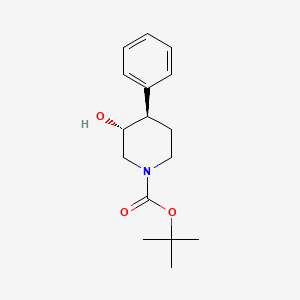
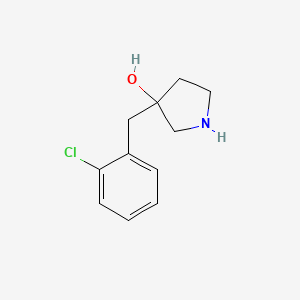
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
![3-Bromo-2-(oxan-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13552682.png)
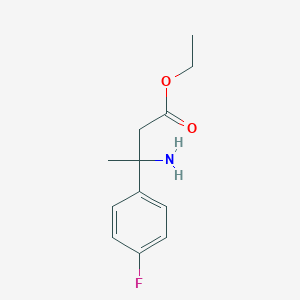
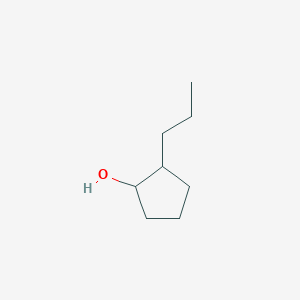
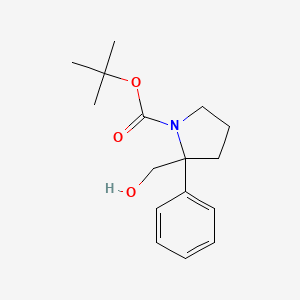
![N-{4-[1-(furan-2-yl)-2-azaspiro[3.3]heptane-2-carbonyl]phenyl}prop-2-enamide](/img/structure/B13552697.png)
